molecular formula C14H17N3O3S2 B2771648 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797756-07-0

3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2771648
CAS No.: 1797756-07-0
M. Wt: 339.43
InChI Key: YBAMQSCCIGCJRQ-UHFFFAOYSA-N
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Description

3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiophen-2-ylsulfonyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-methylpyridazine with a suitable piperidine derivative under controlled conditions. The thiophen-2-ylsulfonyl group is then introduced through a sulfonylation reaction, often using thiophene-2-sulfonyl chloride as the sulfonylating agent. The final step involves the coupling of the piperidine derivative with the pyridazine core, typically under basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management to ensure the production is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can lead to sulfone derivatives, while reduction of the pyridazine ring can yield dihydropyridazine compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine is not well-documented, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridazine: Similar structure but with a phenylsulfonyl group instead of a thiophen-2-ylsulfonyl group.

    3-Methyl-6-((1-(benzylsulfonyl)piperidin-4-yl)oxy)pyridazine: Similar structure but with a benzylsulfonyl group.

Uniqueness

The presence of the thiophen-2-ylsulfonyl group in 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine may confer unique properties, such as enhanced electronic effects or specific interactions with biological targets, compared to its analogs with different sulfonyl groups.

Properties

IUPAC Name

3-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-11-4-5-13(16-15-11)20-12-6-8-17(9-7-12)22(18,19)14-3-2-10-21-14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAMQSCCIGCJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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